

# Measuring Callose Deposition in Arabidopsis Leaves after flg22 Treatment: Application Notes and Protocols

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## Compound of Interest

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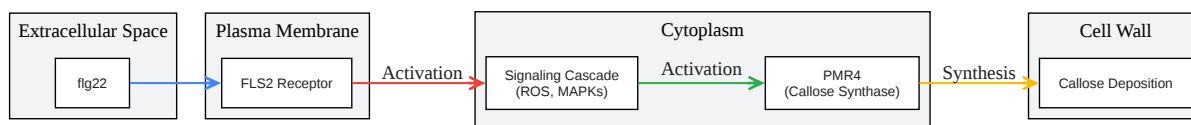
## Introduction

The deposition of callose, a  $\beta$ -1,3-glucan polymer, at the plant cell wall is a key defense response against pathogen attack.[1][2] This process, often referred to as papilla formation, serves as a physical barrier to impede pathogen penetration and is a hallmark of pattern-triggered immunity (PTI).[1] The bacterial flagellin-derived peptide flg22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits a strong callose deposition response in *Arabidopsis thaliana*. [2][3] The recognition of flg22 by the pattern recognition receptor FLS2 (FLAGELLIN-SENSING 2) initiates a signaling cascade leading to the synthesis and deposition of callose.[4][5] This application note provides detailed protocols for inducing and quantifying callose deposition in *Arabidopsis* leaves treated with flg22, a common assay to study plant innate immunity and to screen for potential modulators of this defense response.

## Signaling Pathway of flg22-Induced Callose Deposition

The perception of flg22 by FLS2 triggers a series of downstream signaling events, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs), which ultimately lead to the activation of callose synthases, such as PMR4

(POWDERY MILDEW RESISTANT 4), at the plasma membrane.[6][7] This results in the localized deposition of callose at the cell wall.



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Caption: flg22-induced callose deposition signaling pathway.

## Experimental Protocols

This section outlines the detailed methodology for measuring flg22-induced callose deposition in *Arabidopsis thaliana* leaves.

### Plant Growth and Treatment

- **Plant Material:** *Arabidopsis thaliana* ecotype Col-0 is commonly used. Mutant lines, such as *fls2* (insensitive to flg22) or *pmr4* (deficient in callose synthase), can be used as negative controls.[8][9]
- **Growth Conditions:** Grow plants on soil or sterile half-strength Murashige and Skoog (MS) medium under a 10-hour light/14-hour dark photoperiod at 22°C. Four to five-week-old plants are typically used for leaf infiltration assays.
- **flg22 Treatment:**
  - Prepare a 1  $\mu$ M solution of flg22 peptide in sterile water.
  - Infiltrate the abaxial side of fully expanded leaves of 4-week-old *Arabidopsis* plants with the flg22 solution using a needleless syringe.[10] Infiltrate control leaves with sterile water (mock treatment).

- Harvest the leaves 18-24 hours post-infiltration for callose staining.[11][12] An earlier response can be observed as soon as 60-90 minutes after infiltration.[7][10]

## Aniline Blue Staining for Callose Visualization

Aniline blue is a fluorochrome that specifically binds to  $\beta$ -1,3-glucans, allowing for the visualization of callose deposits under UV fluorescence microscopy.[2]

- Destaining:
  - Place the harvested leaves in 1.5 ml microcentrifuge tubes containing 1 ml of an ethanol:acetic acid solution (3:1, v/v) or 96% ethanol to remove chlorophyll.[10]
  - Incubate at room temperature or 37°C until the leaves are completely destained (transparent).
- Rehydration and Staining:
  - Wash the destained leaves with 50% ethanol for 30 minutes, followed by two washes with sterile water for 30 minutes each.
  - Prepare the aniline blue staining solution: 0.01% (w/v) aniline blue in 150 mM K<sub>2</sub>HPO<sub>4</sub> (pH 9.5).[13]
  - Incubate the leaves in the staining solution for at least 2 hours in the dark.
- Mounting and Visualization:
  - Mount the stained leaves in 50% glycerol on a microscope slide.
  - Observe the callose deposits using a fluorescence microscope with a DAPI or UV filter set (e.g., excitation at 350 nm and emission at 420 nm, or excitation at 405 nm and emission between 472-490 nm).[8][10] Callose deposits will appear as bright, fluorescent dots.

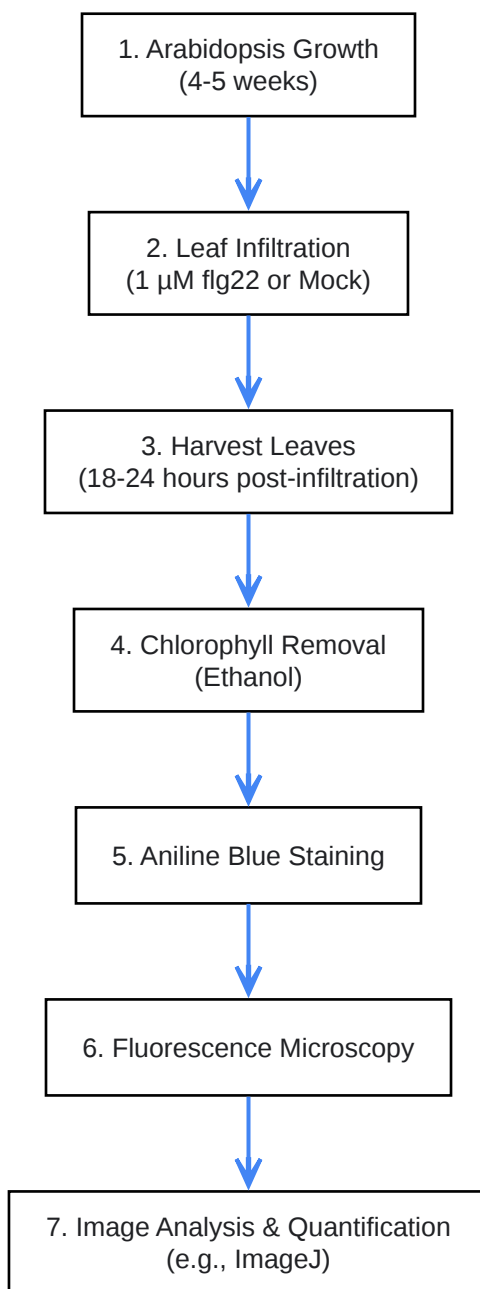
## Quantification of Callose Deposition

Quantitative analysis of callose deposition can be performed using image analysis software.

- Image Acquisition: Capture images of the stained leaves using a consistent magnification and exposure time.
- Image Analysis:
  - Software: Use software such as ImageJ (Fiji) for quantification.[\[2\]](#)
  - Method:
    1. Convert the images to 8-bit grayscale.
    2. Set a consistent threshold to distinguish callose deposits from the background.
    3. Use the "Analyze Particles" function to count the number of callose deposits and measure their area or intensity.
  - Automated Quantification: For high-throughput analysis, plugins like Trainable Weka Segmentation (TWS) or specialized software like CalloseMeasurer can be used for more robust and automated quantification.[\[2\]](#)[\[8\]](#)

## Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for measuring flg22-induced callose deposition.



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Caption: Experimental workflow for callose deposition measurement.

## Data Presentation

The quantitative data obtained from the image analysis should be summarized in tables for clear comparison between different treatments and genotypes.

Table 1: Quantification of flg22-Induced Callose Deposits in Wild-Type (Col-0) and fls2 Mutant Arabidopsis

Genotype	Treatment	Mean Number of Callose Deposits per mm <sup>2</sup> (± SE)
Col-0	Mock (Water)	5 ± 2
Col-0	1 µM flg22	150 ± 15
fls2	Mock (Water)	4 ± 1
fls2	1 µM flg22	8 ± 3

Note: The data presented in this table are representative and may vary depending on experimental conditions. The number of callose deposits is significantly greater in Col-0 cotyledons compared to fls2 mutant plants after flg22 treatment.[8]

Table 2: Time-Course of flg22-Induced Callose Deposition in Wild-Type (Col-0) Arabidopsis

Time Post-Infiltration	Mean Number of Callose Deposits per mm <sup>2</sup> (± SE)
0 hours (Mock)	5 ± 2
1 hour	25 ± 5
6 hours	80 ± 10
12 hours	130 ± 12
24 hours	150 ± 15

Note: The data presented in this table are representative. Callose deposition can be detected as early as 60-90 minutes after flg22 infiltration, with a significant increase observed over 24 hours.[7][10]

## Conclusion

The measurement of flg22-induced callose deposition is a robust and widely used assay in plant immunity research. The protocols and information provided here offer a comprehensive guide for researchers, scientists, and professionals in drug development to effectively quantify this important defense response in *Arabidopsis thaliana*. This assay can be adapted to screen for genetic components of the plant immune system or to identify chemical compounds that modulate plant defense responses.

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